

Application Notes and Protocols for SAR-260301

Cell-Based Assay Optimization

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Compound of Interest

Compound Name: SAR-260301

Cat. No.: B612263

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Introduction

SAR-260301 is an orally bioavailable and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) beta isoform, with an IC₅₀ of 23 nM.[1] It acts by inhibiting PI3K beta kinase activity within the PI3K/Akt/mTOR pathway, which can lead to apoptosis and growth inhibition in tumor cells, particularly those with a deficiency in the tumor suppressor PTEN.[2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent occurrence in solid tumors, contributing to increased cell growth and survival, as well as resistance to therapies.[2] By specifically targeting the p110-beta catalytic subunit of class I PI3K, **SAR-260301** may offer a more targeted and less toxic therapeutic approach compared to pan-PI3K inhibitors.[2]

These application notes provide detailed protocols for optimizing cell-based assays to evaluate the efficacy and potency of **SAR-260301**. The following sections include summaries of key quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the reported in vitro efficacy of **SAR-260301** across various cell lines and assay conditions.

Table 1: In Vitro IC₅₀ Values for **SAR-260301**

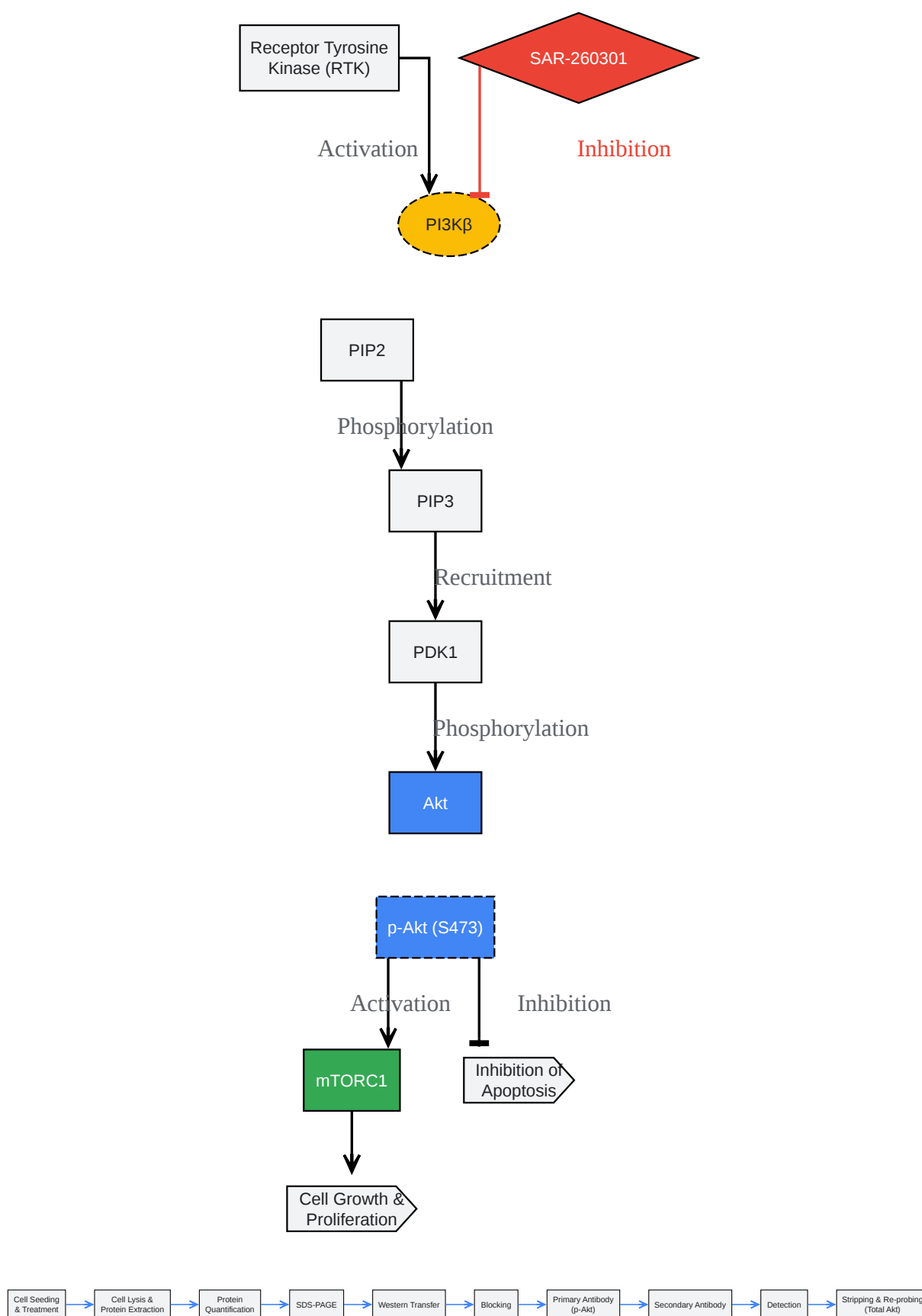
Cell Line	Assay Type	Condition	IC50
UACC-62	pAktS473 Inhibition	-	0.06 μ M[1]
MEF-3T3-myr-p110 β	Proliferation/Viability	Low serum	196 nM[1]
LNCaP (PTEN-deficient)	Cell Proliferation	Low serum, 4-day treatment	2.9 μ M[1]
LNCaP (PTEN-deficient)	Cell Proliferation	High serum, 4-day treatment	5.0 μ M[1]
PC3	Cell Proliferation	Low & High serum, up to 10 μ M	Inactive[1]
UACC-62	Cell Proliferation	4-day treatment	IC40 = 6.5 μ M[1]
WM-266.4	Cell Proliferation	4-day treatment	IC40 = 3.3 μ M[1]

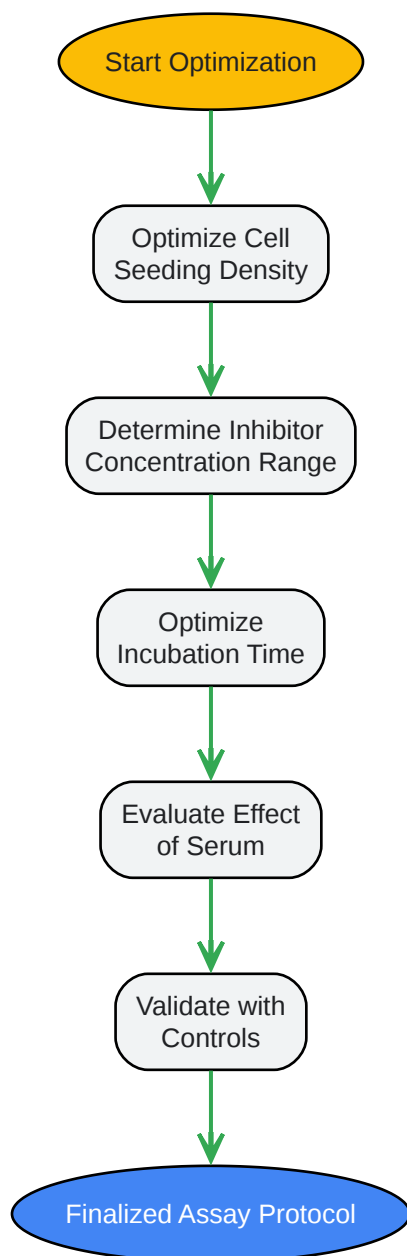
Table 2: **SAR-260301** Selectivity Profile

Kinase Isoform	IC50	Fold Selectivity over p110 β
p110 β	32 nM	1
p110 δ	-	26-fold[4]
p110 α	-	88-fold[4]

Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by **SAR-260301**.





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